Bisdequalinium chloride

Description

Historical Context of Research on Bis-Quaternary Ammonium (B1175870) Compounds

The scientific exploration of Quaternary Ammonium Compounds (QACs) as antimicrobials dates back to the early 20th century. frontiersin.org Initial studies in 1916 highlighted their biocidal properties. proquimia.com A significant advancement occurred in 1935 with the development of alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC), considered the first-generation QAC, which demonstrated that adding an aliphatic group to the quaternary nitrogen enhanced its biocidal effects. proquimia.com

Over the decades, research led to the evolution of several generations of QACs, each with improved characteristics:

Second Generation: Developed by substituting a hydrogen in the aliphatic ring with an ethyl group, resulting in alkyl dimethyl ethylbenzyl ammonium chloride (ADEBAC). proquimia.com

Third Generation: Created in 1955, these were combinations of first and second-generation QACs, offering improved biocidal activity and detergency. proquimia.com

Fourth Generation: Developed in 1965, Didecyl Dimethyl Ammonium Chloride (DDAC) showed higher biocidal efficacy, especially in the presence of organic material or hard water. proquimia.com

Fifth Generation: These are mixtures of fourth and first-generation QACs, providing a wider spectrum of activity against microorganisms. proquimia.combioguardhygiene.in

Bis-quaternary ammonium compounds, which feature two quaternary ammonium centers, represent a significant area of this research. Many compounds in this subclass exhibit strong antibacterial and antifungal activity. wiley.com Dequalinium (B1207927) chloride, a well-known lipophilic bis-quaternary ammonium molecule, has been used as an anti-infective agent for over 60 years. drugbank.comnih.gov More recently, the development of QACs has led to a seventh generation, which includes bis-QACs combined with polymeric QACs, aimed at increasing efficacy. bioguardhygiene.in Bisdequalinium (B230980) chloride fits within this broader class of bis-quaternary ammonium compounds investigated for their potent biological activities. drugfuture.com

Overview of Bisdequalinium Chloride's Significance in Biomedical Research

This compound, also known by trade names such as Salvizol, is recognized in the scientific literature as an antiseptic and disinfectant. drugfuture.comncats.io Its primary significance in biomedical research has been in the field of endodontics, where it was investigated as a root canal disinfecting irrigant. ncats.ioresearchgate.netncats.io

The compound's importance stems from a combination of properties identified in research settings, including a broad antimicrobial spectrum, detergent and lubricating effects, and chelating properties. ncats.ioresearchgate.net These characteristics made it a subject of interest for endodontic use. researchgate.net

More recent research has broadened the scope of bis-quaternary ammonium compounds. Studies have identified this compound as a multi-targeting drug, with computational and in-vitro studies exploring its potential against various biological targets. scienceopen.complos.org For instance, it was included in a large-scale virtual screening of FDA-approved drugs to identify potential therapeutic agents for SARS-CoV-2. plos.org This suggests its significance extends beyond its historical application in dentistry into broader fields of drug repositioning and discovery. scienceopen.complos.org

Scope and Research Objectives for the Compound

The research objectives for this compound and structurally related compounds are multifaceted, reflecting a deep interest in their potential therapeutic applications.

Initial research focused on its efficacy as an endodontic irrigant, with studies designed to evaluate its ability to cleanse and shape root canals. researchgate.net This research was motivated by its high antimicrobial effect combined with low cytotoxicity observed in laboratory models. ncats.io

The scope has since expanded significantly. Drawing parallels from the extensive research on the related compound dequalinium chloride, the objectives for this class of molecules now include:

Anticancer Research: Dequalinium is a well-documented mitochondrial targeting agent. nih.govnih.gov It selectively accumulates in the mitochondria of cancer cells, making it a valuable tool for developing nanocarriers (such as DQAsomes) to deliver cytotoxic drugs directly to the powerhouse of tumor cells. nih.govnih.govresearchgate.net Research has shown it can inhibit the growth of malignant tumors, including glioblastoma, in vitro and in vivo. researchgate.netresearchgate.net

Antimicrobial Research: The fundamental objective remains the exploration of its broad-spectrum antimicrobial activity against various bacteria and fungi. researchgate.netpillbuys.com Studies have investigated its mechanism of action, which involves disrupting the microbial cell membrane and interfering with essential enzymes. nih.govpatsnap.com

Neurodegenerative Disease Research: Emerging research has explored the potential of related compounds to interact with proteins implicated in neurodegenerative disorders. For example, dequalinium has been shown to target α-synuclein oligomers, which are involved in conditions like Parkinson's disease, to prevent the formation of harmful protofibrils. nih.govresearchgate.net

Antiviral Research: The polypharmacology of these compounds has led to their inclusion in studies aimed at drug repositioning for viral diseases. scienceopen.complos.org Computational screening has identified this compound as a potential multi-target inhibitor for viral proteins. plos.org

This broad range of research objectives underscores the scientific community's view of this compound and its analogs as versatile molecular structures with potential applications far beyond their original use as simple antiseptics.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Registry Number | 52951-36-7 | drugfuture.com |

| Molecular Formula | C₄₀H₅₈Cl₂N₄ | drugfuture.comrsc.org |

| Molecular Weight | 665.82 g/mol | drugfuture.com |

| Percent Composition | C 72.16%, H 8.78%, Cl 10 .65%, N 8.41% | drugfuture.com |

| Synonyms | Salvizol | drugfuture.com |

| Category | Antiseptic, Disinfectant, Quaternary Ammonium Compound | drugfuture.com |

Table 2: Evolution of Quaternary Ammonium Compounds (QACs)

| Generation | Representative Compound(s) | Key Characteristics | Source(s) |

|---|---|---|---|

| First | Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC) | Introduced in 1935; foundational biocidal properties. | proquimia.com |

| Second | Alkyl Dimethyl Ethylbenzyl Ammonium Chloride (ADEBAC) | Substitution on the aromatic ring. Not typically used alone. | proquimia.com |

| Third | Combination of ADBAC and ADEBAC | Developed in 1955; improved biocidal activity and detergency. | proquimia.com |

| Fourth | Didecyl Dimethyl Ammonium Chloride (DDAC) | Developed in 1965; higher efficacy in hard water and with organic load. | proquimia.com |

| Fifth | Mixture of DDAC and ADBAC | Greater germicidal performance under harsh conditions. | proquimia.combioguardhygiene.in |

| Seventh | Bis-QACs with polymeric QACs | Aims for continuous increase in efficacy while reducing toxicity. | bioguardhygiene.in |

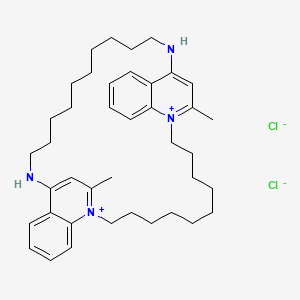

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

52951-36-7 |

|---|---|

Molecular Formula |

C40H58Cl2N4 |

Molecular Weight |

665.8 g/mol |

IUPAC Name |

39,42-dimethyl-20,31-diaza-1,12-diazoniapentacyclo[30.6.2.212,19.013,18.033,38]dotetraconta-1(39),12(42),13,15,17,19(41),32(40),33,35,37-decaene;dichloride |

InChI |

InChI=1S/C40H56N4.2ClH/c1-33-31-37-35-23-15-17-25-39(35)43(33)29-21-13-9-5-6-10-14-22-30-44-34(2)32-38(36-24-16-18-26-40(36)44)42-28-20-12-8-4-3-7-11-19-27-41-37;;/h15-18,23-26,31-32H,3-14,19-22,27-30H2,1-2H3;2*1H |

InChI Key |

ZTPJEWMQRZXADZ-UHFFFAOYSA-N |

SMILES |

CC1=[N+]2CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)NCCCCCCCCCCNC(=C1)C5=CC=CC=C52)C.[Cl-].[Cl-] |

Canonical SMILES |

CC1=[N+]2CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)NCCCCCCCCCCNC(=C1)C5=CC=CC=C52)C.[Cl-].[Cl-] |

Synonyms |

is-dequalinium bisdequalinium bisdequalinium bromide bisdequalinium chloride bisdequalinium diacetate bisdequalinium dibromide bisdequalinium dichloride N(1),N(1')-decamethylene-N(4),N(4')-decamethylenebis-4-aminoquinaldinium-diacetate N,N'-decamethylene-N(4),N(4')-decamthylenebis(4-aminoquinaldinium chloride) Salvisol Salvizol |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies

Traditional Synthetic Pathways

The traditional synthesis of bisdequalinium (B230980) chloride involves a multi-step process. A common starting material is 2-methyl-4-chloroquinoline, which undergoes an amination reaction. google.com One reported method involves reacting 2-methyl-4-chloroquinoline with p-methoxybenzylamine to form an amination intermediate. This is followed by a debenzylation step to yield 2-methyl-4-aminoquinaldine. google.com

Subsequently, the core structure is formed by reacting the 2-methyl-4-aminoquinaldine with a linking agent, such as 1,10-diiododecane, to produce dequalinium (B1207927) iodide. The final step involves the conversion of dequalinium iodide to dequalinium chloride, often through a reaction with hydrochloric acid. google.com Another historical preparation is noted in a British patent by Stark in 1960. drugfuture.com

These traditional methods, while effective in producing the target compound, often involve the use of hazardous solvents like nitrobenzene (B124822) and may require high reaction temperatures. google.com The resulting crude product typically necessitates further purification to remove impurities, such as dimers, and to achieve the desired quality for various applications. google.com

Advancements in Environmentally Benign Synthesis Approaches

In recent years, there has been a significant shift towards developing more environmentally benign or "green" synthetic methods in the pharmaceutical and chemical industries. ejcmpr.commdpi.com These approaches aim to reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and utilize renewable resources. mygreenlab.orgacs.org

For the synthesis of related quinoline (B57606) derivatives, greener methods have been explored, such as using recyclable and biodegradable catalysts like choline (B1196258) hydroxide (B78521) for intramolecular cyclization reactions. rsc.org The use of deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, has also emerged as an eco-friendly alternative to traditional volatile organic solvents. nih.govresearchgate.net For instance, a mixture of choline chloride and glycerol (B35011) has been used as a green solvent and catalyst system. nih.gov

Microwave-assisted synthesis is another green chemistry technique that can accelerate reaction rates, improve yields, and reduce energy consumption. mdpi.compaperpublications.org While specific applications of these advanced methods directly to bisdequalinium chloride synthesis are not extensively detailed in the provided results, the principles of green chemistry are being applied to the synthesis of structurally similar compounds. This includes avoiding toxic solvents, using recyclable catalysts, and designing more atom-economical reaction pathways. mdpi.comacs.org One improved method for preparing dequalinium chloride avoids the use of the highly toxic solvent nitrobenzene and operates at lower reaction temperatures. google.com

Strategies for Structural Modification and Analog Synthesis

The modification of the this compound structure is a key strategy for developing new analogs with potentially improved properties. researchgate.net Research in this area focuses on altering various components of the molecule, including the length of the linker chain, the nature of the cationic heads, and the substituents on the quinoline rings. researchgate.net

Strategies for creating analogs often involve synthesizing a series of related compounds to study structure-activity relationships (SARs). For example, researchers have synthesized biscationic amphiphilic compounds with a resorcinol (B1680541) core, varying the linker lengths and alkyl tails to investigate their antibacterial activity. researchgate.net The synthesis of analogs can involve similar multi-step procedures as the parent compound, but with different starting materials or linking agents to introduce the desired structural variations. For instance, instead of a decamethylene linker, other dihaloalkanes could be used to create analogs with different spacer lengths.

Computational methods, such as virtual screening and molecular dynamics simulations, are also being employed to identify potential new compounds and guide synthetic efforts. semanticscholar.org These in-silico techniques can help predict the binding affinity of analogs to biological targets and optimize their pharmacokinetic properties before they are synthesized in the lab. semanticscholar.org

Purification and Crystallization Techniques for Research-Grade Material

Obtaining high-purity, research-grade this compound is crucial for accurate scientific investigation. Traditional purification methods often involve recrystallization from a suitable solvent or a mixture of solvents. google.com

A patented method for producing high-purity dequalinium chloride crystal form A involves dissolving the crude product in a heated mixture of glycerol and water. google.com Activated carbon is then added for decolorization and removal of certain impurities, followed by filtration. The purified compound is then crystallized by cooling and stirring the filtrate at a controlled temperature. google.com This process has been shown to yield a product with a purity of over 99.7%. google.com

Another recrystallization technique involves dissolving the crude dequalinium chloride in a mixed solvent system, such as formic acid and ethyl acetate (B1210297), followed by cooling and filtration to obtain the refined product. google.com

The characterization of the purified crystals is often performed using techniques like High-Performance Liquid Chromatography (HPLC) to determine purity and X-ray Diffraction (XRD) to analyze the crystal structure. google.comcore.ac.uk Scanning Electron Microscopy (SEM) can also be used to observe the morphology of the crystals. nih.govresearchgate.net For complex biological macromolecules, which is a different context but illustrates advanced crystallization principles, techniques like microbatch screening and the use of various precipitants are employed to achieve crystallization. hamptonresearch.com

Molecular and Cellular Mechanisms of Action

Interactions with Biological Membranes and Permeability Modulation

As a lipophilic bis-quaternary ammonium (B1175870) molecule, bisdequalinium (B230980) chloride readily interacts with biological membranes. researchgate.net The positively charged quaternary ammonium groups are attracted to the negatively charged components of cell membranes, such as the phospholipid bilayer. patsnap.com This electrostatic attraction facilitates the intercalation of the molecule into the membrane, disrupting the bilayer's structure and increasing its permeability. patsnap.comnih.gov This disruption compromises the membrane's function as a selective barrier, leading to the leakage of essential intracellular components like potassium ions and nucleotides, which can ultimately result in cell death. patsnap.com

The interaction is not uniform across the membrane. It is proposed that permeable cationic drugs like bisdequalinium chloride preferentially interact with the inner leaflet of the cell membrane, which is rich in negatively charged phosphatidylserine. nih.gov This differential interaction can cause an expansion of the inner layer relative to the outer layer, inducing changes in cell shape. nih.gov

Mitochondrial Targeting and Bioenergetic Pathway Disruption

A key feature of this compound is its ability to selectively target and accumulate in mitochondria. researchgate.netnih.govnih.gov This targeting is driven by the large negative membrane potential of the inner mitochondrial membrane, which attracts the positively charged bisdequalinium cation. nih.govnih.gov This selective accumulation is particularly pronounced in carcinoma cells, which often exhibit a higher mitochondrial membrane potential compared to normal cells. nih.gov

Once accumulated within the mitochondria, this compound disrupts critical bioenergetic pathways. researchgate.netnih.gov It interferes with the respiratory chain and glycolysis, leading to the inhibition of mitochondrial ATP synthesis. nih.gov Specifically, it has been shown to inhibit the F1-ATPase enzyme, a key component of ATP production. nih.gov By blocking energy production, this compound effectively depletes the cell's energy resources, contributing to its cytotoxic effects. researchgate.netnih.gov This disruption of mitochondrial function and bioenergetics is a central mechanism behind its observed anti-cancer properties. researchgate.netnih.govmdpi.com

Enzymatic Inhibition and Modulation of Protein Function

Beyond its effects on membranes and mitochondria, this compound can interfere with the function of a diverse range of proteins and enzymes. researchgate.netpatsnap.com

Kinase Inhibition (e.g., PKC-α/β, Cdc7/Dbf4)

This compound has been identified as an inhibitor of several protein kinases. researchgate.net Notably, it demonstrates selective inhibition of Protein Kinase C-α (PKC-α) and Protein Kinase C-β (PKC-β). researchgate.net

Furthermore, it acts as a non-ATP-competitive inhibitor of the Cdc7/Dbf4 kinase (also known as DDK). nih.govnih.gov Cdc7/Dbf4 is a crucial serine/threonine kinase involved in the initiation of DNA replication. nih.govembopress.org By interrupting the interaction between the catalytic subunit Cdc7 and its regulatory subunit Dbf4, this compound inhibits the kinase's activity. nih.govnih.govplos.orgrcsb.org This inhibition blocks the progression of the cell cycle at the S phase and can sensitize cancer cells to other DNA-damaging agents. nih.gov

Ion Channel Modulation (e.g., Ca2+-activated K+ channels)

This compound also modulates the activity of certain ion channels. researchgate.netnih.gov It has been shown to block small-conductance Ca2+-activated K+ (SK) channels. nih.govnih.gov These channels play a role in neuronal afterhyperpolarization and regulating cellular excitability. nih.gov Derivatives of dequalinium (B1207927) have been developed as high-affinity antagonists of SK channels. nih.gov

Cholinesterase Activity Inhibition (in analytical contexts)

This compound is recognized as an inhibitor of cholinesterase activity. kmle.co.kr Cholinesterases, such as acetylcholinesterase, are enzymes responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, terminating nerve impulse transmission. drugbank.com Inhibition of this enzyme leads to an accumulation of acetylcholine. drugbank.com While this is a known activity, its primary application in this context appears to be analytical rather than therapeutic.

Other Enzyme-Related Interactions

The inhibitory effects of this compound extend to other enzymes as well. It has been noted to interfere with various membrane-bound enzymes that are essential for cellular respiration and metabolic processes, further contributing to its antimicrobial and cytotoxic effects. patsnap.compatsnap.com Additionally, it can interact with and denature proteins involved in bacterial glycolysis and ribosomal protein synthesis. nih.gov

Data Tables

Table 1: Summary of Kinase Inhibition by this compound

| Kinase Target | Type of Inhibition | Reported Effect | Reference(s) |

| Protein Kinase C-α/β (PKC-α/β) | Selective Inhibition | Contributes to anticancer effects | researchgate.net |

| Cdc7/Dbf4 Kinase | Non-ATP-Competitive | Inhibits S phase progression, sensitizes cancer cells to DNA damage | nih.govnih.gov |

Table 2: Overview of Ion Channel and Enzyme Modulation by this compound

| Molecular Target | Action | Cellular Consequence | Reference(s) |

| Ca2+-activated K+ (SK) channels | Blockade/Antagonism | Modulation of neuronal excitability | researchgate.netnih.gov |

| Cholinesterase | Inhibition | Accumulation of acetylcholine | kmle.co.kr |

| F1-ATPase | Inhibition | Blockage of mitochondrial ATP synthesis | nih.gov |

| Bacterial Respiratory & Glycolytic Enzymes | Denaturation/Inhibition | Disruption of bacterial metabolism | nih.gov |

Interaction with Genetic Material and Replication Processes (e.g., DNA Intercalation)

This compound is classified as a DNA intercalator. mdpi.comijabbr.com This mechanism involves the insertion of its planar aromatic ring systems between the adjacent base pairs of the DNA double helix. ijabbr.com As a bis-intercalator, it possesses two such planar moieties, allowing it to potentially insert at two sites simultaneously, a process that can significantly alter DNA structure. researchgate.netnih.gov This intercalation stabilizes the DNA helix, making processes like replication and transcription, which require the separation of DNA strands, more difficult. usp.br The binding of intercalators is known to cause structural deformations in the DNA, such as unwinding and kinking of the helix, which can interfere with the function of enzymes that act on DNA. nih.gov This disruption of fundamental genetic processes is a key component of its cytotoxic and antimicrobial activity. usp.br

Modulation of Multidrug Transporters (e.g., QacR, AcrB, EmrE)

A significant aspect of this compound's activity involves its interaction with bacterial multidrug resistance (MDR) efflux pumps and their regulatory systems. nih.gov Efflux pumps are membrane proteins that actively extrude a wide range of toxic compounds, including antibiotics and biocides, from the bacterial cell, thereby conferring resistance. mdpi.comnih.gov

QacR: In Staphylococcus aureus, the expression of the QacA multidrug efflux pump is controlled by the QacR repressor protein. nih.govcaister.com this compound can act as an inducer of this system, meaning it can bind to the QacR repressor, causing it to detach from the DNA and allowing the expression of the QacA pump. nih.gov This indicates a direct interaction between the compound and a key regulatory element of staphylococcal multidrug resistance. caister.com

AcrB: AcrB is a component of the major AcrAB-TolC efflux pump system in Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. nih.govnih.govbmbreports.org This pump is a primary driver of intrinsic and acquired multidrug resistance. nih.govbmbreports.org this compound has been identified as a compound that interacts with AcrB, suggesting it is likely a substrate for this widespread and clinically significant efflux pump. nih.gov

EmrE: EmrE is a small multidrug resistance (SMR) transporter found in bacteria such as E. coli. nih.govmcmaster.ca It functions by coupling the export of cationic compounds to the import of protons. mcmaster.ca Research has established that this compound also interacts with the EmrE transporter, further highlighting its broad engagement with bacterial efflux systems. nih.gov

Effects on Transcriptional Regulators (e.g., RamR)

Beyond direct interaction with efflux pumps, this compound also influences the transcriptional regulators that control their expression. In bacteria such as Salmonella enterica and Klebsiella pneumoniae, the transcriptional repressor RamR controls the expression of RamA, which in turn activates the AcrAB-TolC efflux pump. nih.govuniprot.org Studies have shown that RamR can bind to a variety of antimicrobial compounds, including dequalinium, a closely related compound. uniprot.org This binding inhibits the repressor, leading to increased production of the RamA activator and subsequent upregulation of the efflux pump. uniprot.org this compound has been specifically identified as interacting with the transcriptional regulator RamR, indicating its ability to modulate this critical resistance pathway at the genetic level. nih.govresearchgate.net

In Vitro and Preclinical Research Applications

Antimicrobial Research Perspectives

Bisdequalinium (B230980) chloride has demonstrated a broad spectrum of antimicrobial activity in laboratory settings, showing effectiveness against various bacteria, fungi, and parasites. pillbuys.comnih.gov Its mechanism of action is multifaceted, involving adsorption to the microbial cell surface, diffusion through the cell wall, and subsequent disruption of cellular processes. pillbuys.com This includes the denaturation of proteins essential for respiration and glycolysis, cessation of protein synthesis, and, at certain concentrations, cell lysis due to osmotic imbalance. pillbuys.com

Efficacy against Bacterial Species in In Vitro Models

In vitro studies have established the widespread antimicrobial activity of bisdequalinium chloride against both Gram-positive and Gram-negative bacteria. pillbuys.com The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism, have been determined for various bacterial species.

For aerobic and facultative anaerobic bacteria, the MIC ranges for this compound were generally found to be between 0.25 and 256 µg/ml. pillbuys.com However, Proteus mirabilis has shown resistance, with an MIC range greater than 1024 µg/ml. pillbuys.com The activity of this compound has also been evaluated against anaerobic bacteria, with MIC values ranging from 64 to 512 µg/ml. pillbuys.com

Table 1: In Vitro Efficacy of this compound Against Various Bacterial Species

| Bacterial Type | Species | MIC Range (µg/ml) |

|---|---|---|

| Aerobic/Facultative Anaerobic | Various | 0.25 - 256 pillbuys.com |

| Aerobic/Facultative Anaerobic | Proteus mirabilis | > 1024 pillbuys.com |

| Anaerobic | Various | 64 - 512 pillbuys.com |

Anti-Biofilm Activity Studies (e.g., Gardnerella spp. biofilms)

Bacterial biofilms, which are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, are notoriously difficult to eradicate and are a significant factor in recurrent infections. Research has focused on the efficacy of this compound against biofilms, particularly those formed by Gardnerella species, which are associated with bacterial vaginosis. nih.govuminho.pt

In vitro studies have demonstrated that this compound is effective in disrupting Gardnerella spp. biofilms. nih.govnih.govibict.br It has been shown to reduce both the biomass and the metabolic activity of these biofilms at concentrations below 256 µg/mL. nih.gov The effective concentration to reduce biofilm metabolism and/or biomass by 50% (EC50) was found to be 8.11 µg/mL, with an 80% reduction observed at a concentration of 25.64 µg/mL. nih.gov Scanning electron microscopy has further revealed that this compound can destroy the architectural matrix of the biofilm. nih.gov

Table 2: Anti-Biofilm Activity of this compound against Gardnerella spp.

| Parameter | Concentration (µg/mL) | Effect |

|---|---|---|

| EC50 (50% reduction in biomass/metabolism) | 8.11 nih.gov | Significant reduction nih.gov |

| 80% reduction in biomass/metabolism | 25.64 nih.gov | Substantial reduction nih.gov |

| General effective concentration | < 256 nih.gov | Reduction in biomass and metabolism nih.gov |

Antifungal and Antiparasitic Research

The antimicrobial spectrum of this compound also extends to fungi and protozoa. nih.govresearchgate.net In vitro studies have demonstrated its efficacy against various pathogens relevant to vaginal infections, including Candida species and Trichomonas vaginalis. nih.govresearchgate.net The antifungal activity of this compound against Candida spp. has been reported to be comparable to that of other established antifungal agents. nih.gov As a lipophilic bis-quaternary ammonium (B1175870) molecule, it exhibits effects on cell membranes and selectively targets mitochondria, leading to the depletion of DNA and the blockage of energy production in cells. researchgate.net

Cancer Research Investigations

In addition to its antimicrobial properties, this compound has been investigated for its potential as an anticancer agent. researchgate.net Research has explored its effects on various cancer cell lines and its role as an inhibitor of specific cellular targets. researchgate.net

Cellular Mechanism Studies in Cancer Cell Lines

Studies on human cancer cell lines have shown that this compound can inhibit cell growth and proliferation. nih.gov In human glioma cell lines, for instance, the compound was found to significantly impede growth. nih.gov Further investigation into the molecular mechanisms revealed that this compound may induce apoptosis, or programmed cell death, in these cancer cells. nih.gov This apoptotic effect is thought to be mediated by its influence on the expression of several key genes, including NFKB2, HRAS, NF1, CBL, RAF1, and BCL-2. nih.gov

Exploration as Kinase Inhibitor (e.g., ROS1, HDACs)

A key area of cancer research is the identification of compounds that can inhibit kinases, which are enzymes that play a crucial role in cell signaling and growth. Dysregulation of kinases is a common feature of many cancers. This compound has been identified as a molecule that can interfere with the function of diverse proteins, including kinases. researchgate.net

While direct and extensive research specifically labeling this compound as a potent ROS1 or broad HDAC inhibitor is still emerging, its known ability to interfere with multiple protein functions suggests a potential for such activity. researchgate.net ROS1 is a receptor tyrosine kinase that, when altered, can drive the growth of various cancers. nih.gov Histone deacetylases (HDACs) are a class of enzymes that are also implicated in cancer development and are a target for cancer therapy. mdpi.comcsic.es The anticancer effects of this compound are thought to be a combination of its action on mitochondria and the selective inhibition of certain kinases. researchgate.net

Antiviral Research Modalities

This compound has been identified in computational and in vitro studies as a compound with potential antiviral properties. Its activity against the Human Immunodeficiency Virus Type 1 (HIV-1) has been linked to its ability to target specific viral components. Research on the structurally related dequalinium (B1207927) (DQ) has indicated that it targets the Membrane-Proximal External Region (MPER) of the gp41 protein, which is crucial for the fusion of the virus with host cells. researchgate.net

More recently, extensive virtual screening of thousands of FDA-approved drugs identified this compound as a potential inhibitor of SARS-CoV-2, the virus responsible for COVID-19. nih.govplos.orgnih.govresearchgate.net These computational studies predicted that this compound could bind to multiple proteins essential for the virus's life cycle. plos.org An in-silico analysis showed that it could interact with key viral enzymes such as NSP12 (RNA-dependent RNA polymerase) and NSP13 (helicase), which are critical for viral replication. researchgate.net This suggests a mechanism of action centered on disrupting the fundamental processes of viral gene expression and propagation.

Polypharmacology, an approach that involves single drugs acting on multiple targets, is a significant strategy in antiviral research, particularly for combating drug resistance. nih.govnih.gov this compound has emerged as a compound of interest in this context due to its predicted multi-targeting nature. plos.org

In a comprehensive virtual screening against 24 different proteins of the SARS-CoV-2 virus, this compound was found to be one of the top drugs capable of interacting with multiple viral targets. nih.govplos.org This multi-target engagement is considered a valuable attribute for an antiviral agent, as it may counteract the virus's ability to develop resistance through single-point mutations. plos.org The study identified this compound as binding to five distinct SARS-CoV-2 target proteins, highlighting its potential as a polypharmacological agent. plos.org Further pathway analysis of genes related to these multi-targeting drugs provided insights into the biological pathways that could be involved in the drug's mechanism against SARS-CoV-2. nih.govplos.org

Table 1: In-Silico Polypharmacological Profile of this compound Against SARS-CoV-2 This interactive table summarizes the findings from a virtual screening study identifying this compound as a multi-target agent.

| Attribute | Finding | Citation |

| Screening Scope | 4193 FDA-approved drugs against 24 SARS-CoV-2 proteins | nih.govresearchgate.net |

| Identified Property | Polypharmacological (interacts with multiple targets) | plos.org |

| Number of Targets | 5 SARS-CoV-2 proteins | plos.org |

| Identified Targets | NSP12 (RdRp), NSP13 (Helicase), and others | researchgate.net |

| Therapeutic Rationale | Multi-targeting nature may help counteract viral resistance | nih.govplos.org |

Studies in Viral Replication Inhibition (e.g., HIV-1, SARS-CoV2)

Neurodegenerative Research Focus

In the field of neurodegenerative diseases, the aggregation of specific proteins is a key pathological hallmark. lakeforest.edu Synucleinopathies, such as Parkinson's disease, are characterized by the accumulation of misfolded α-synuclein protein into toxic oligomers and fibrils. explorationpub.commdpi.com Research indicates that the soluble, prefibrillar oligomers are particularly cytotoxic. frontiersin.orgwyatt.com

This compound's parent compound, dequalinium, has been investigated for its effects on this process. Studies have shown that dequalinium can target α-synuclein oligomers. researchgate.net Furthermore, it has been reported to modulate and even induce the self-oligomerization of α-synuclein, a finding that highlights a potential neuroprotective role, though its neurotoxic potential warrants further investigation. nih.gov This interaction suggests a potential mechanism for altering the course of protein aggregation in neurodegenerative disorders.

Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression. wikipedia.orgmdpi.com Their dysregulation is implicated in various complex diseases, including cancer and neurodegenerative disorders. nih.govmdpi.com As such, HDAC inhibitors (HDACis) are being explored as therapeutic agents to correct this imbalance. wikipedia.orgfrontiersin.org

Integrated virtual screening studies using large drug databases have identified this compound as a potential inhibitor of specific HDAC enzymes. nih.govresearchgate.net These computational analyses predicted that this compound could effectively bind to and inhibit the activity of both HDAC6 and HDAC8, which are implicated in neurological diseases. nih.govresearchgate.net The stability of these interactions was supported by favorable binding free energies in molecular dynamics simulations. researchgate.net This inhibitory potential suggests that this compound could influence gene expression and cellular processes relevant to neurological models, opening another avenue for its application in neurodegenerative research.

Table 2: Predicted Binding Affinity of this compound to HDACs This interactive table presents data from virtual screening studies on the interaction between this compound and specific Histone Deacetylases (HDACs).

| Target Enzyme | Predicted Binding Energy (kcal/mol) | Research Context | Citation |

| HDAC6 | -10.2 | Implications in Neurodegenerative Diseases | researchgate.net |

| HDAC8 | -9.2 | Implications in Cancer and Neuropathological Conditions | nih.gov |

Modulation of Protein Aggregation (e.g., α-synuclein oligomers)

Research on Drug Delivery Systems and Formulations

This compound, more commonly referred to in scientific literature as dequalinium chloride, has been a subject of significant interest in the field of pharmaceutical nanotechnology due to its unique self-assembling properties and inherent biological activities. Its dicationic and amphiphilic nature allows it to form novel drug and gene delivery systems.

Dequalinium chloride (DQC) is a bolaamphiphile, a type of molecule with a symmetrical structure featuring two hydrophilic head groups separated by a long hydrophobic chain. tandfonline.com This molecular architecture enables DQC to spontaneously self-assemble in aqueous solutions into stable, liposome-like vesicular structures known as DQAsomes. researchgate.netresearchgate.net First described in 1998, DQAsomes represent the prototype for mitochondria-targeted vesicular nanocarriers. researchgate.netnih.gov

These vesicles are composed of dequalinium molecules and can incorporate other lipids, such as cholesterol, to modify their properties. researchgate.net The formation of DQAsomes provides a method to encapsulate and deliver various therapeutic agents, including low-molecular-weight drugs and nucleic acids like plasmid DNA. nih.govnih.gov The resulting nanoparticles typically exhibit a positive surface charge, a key feature for their biological interactions. acs.org

Research has focused on optimizing the formulation of DQAsomes to enhance their drug-carrying capacity and stability. For instance, studies have explored the encapsulation of hydrophobic drugs like curcumin (B1669340). In one such study, curcumin-loaded DQAsomes demonstrated high drug loading (up to 61%) and encapsulation efficiency (90%), which significantly improved curcumin's solubility in water. acs.org The physical state of the encapsulated drug is also a critical factor; techniques like X-ray diffraction and differential scanning calorimetry have confirmed that curcumin exists in an amorphous state within the DQAsomes, which can enhance its bioavailability. acs.org The interaction between the drug and the dequalinium molecules, such as hydrogen bonds and cation-π interactions, contributes to the stability of the formulation. acs.org

Table 1: Characteristics of Curcumin-Loaded DQAsomes

| Parameter | Finding | Source |

|---|---|---|

| Mean Hydrodynamic Diameter | 170 - 200 nm | acs.org |

| Zeta Potential | Approximately +50 mV | acs.org |

| Drug Loading (Curcumin) | Up to 61% | acs.org |

| Encapsulation Efficiency | 90% | acs.org |

| Physical State of Drug | Amorphous | acs.org |

The primary advantage of DQAsomes in research delivery models is their intrinsic ability to target mitochondria. tandfonline.comnih.gov Mitochondria possess a significant negative membrane potential, and the strong positive charge of the cationic DQAsomes facilitates their accumulation at and within these organelles. tandfonline.com This targeted delivery is a significant advancement, as it allows for the direct transport of therapeutic molecules to the primary site of cellular energy production and apoptosis regulation. nih.govnih.gov

DQAsomes have been successfully used to deliver plasmid DNA to mitochondria in living cells. nih.gov Research demonstrates that DQAsome-DNA complexes, or 'DQAplexes', can escape from endosomes after cellular uptake and transport their DNA cargo specifically to the vicinity of mitochondria. nih.gov At the mitochondrial surface, the DNA is selectively released from the DQAsome carrier, a crucial step for potential mitochondrial gene therapy. nih.gov This targeted release mechanism highlights the sophistication of DQAsomes as a delivery model, ensuring the payload is delivered to the intended subcellular compartment. nih.gov

Furthermore, the versatility of DQAsomes allows for their modification to create even more advanced delivery models. For example, by incorporating specific targeting ligands, their specificity can be further enhanced. One study developed DQAsomes decorated with HER-2 peptide to target drug-resistant breast cancer cells, demonstrating that such modifications can improve cytotoxicity against specific cancer cell lines. nih.gov These enhanced models leverage both the inherent mitochondrial-targeting of DQAsomes and the specificity of the added ligand to improve therapeutic outcomes in preclinical settings. nih.gov

Formulation in Liposomes and Nanoparticles (e.g., DQAsomes)

Application in Endodontic Research Models

In the field of endodontics, a salt of the dequalinium cation, bis-dequalinium acetate (B1210297) (BDA), has been investigated as a root canal irrigant and disinfectant in various research models. researchgate.netopendentistryjournal.com Marketed under brand names like Salvizol and Solvidont, BDA was explored for its antimicrobial properties, low surface tension, and its ability to remove the smear layer—a layer of organic and inorganic debris produced on the root canal walls during instrumentation. researchgate.netopendentistryjournal.comslideshare.net

Research models, primarily utilizing scanning electron microscopy (SEM) on extracted human teeth, have been employed to evaluate the efficacy of BDA. researchgate.netopendentistryjournal.com These studies compared BDA with standard irrigants like sodium hypochlorite (B82951) (NaOCl) and ethylenediaminetetraacetic acid (EDTA). researchgate.net Some early SEM studies suggested that BDA was superior to NaOCl in debriding the apical third of the root canal and was effective at removing the smear layer throughout the canal. researchgate.netwikipedia.org The proposed mechanism for smear layer removal was attributed to the chelating properties of the acetate group in BDA. opendentistryjournal.com

However, other in vitro studies yielded conflicting results, with some SEM analyses concluding that BDA failed to effectively remove the smear layer or debris. opendentistryjournal.com While some reports highlighted its low tissue toxicity and biocompatibility compared to other agents, its organic tissue dissolving capability was found to be relatively low when compared to sodium hypochlorite. researchgate.netopendentistryjournal.comopendentistryjournal.com

Table 2: Summary of Bis-dequalinium Acetate (BDA) Findings in Endodontic Research Models

| Research Finding | Method/Model | Conclusion | Source |

|---|---|---|---|

| Smear Layer Removal | SEM on extracted teeth | Reported to be as effective or better than EDTA in some studies. | researchgate.net |

| Debris Removal (Apical Third) | SEM on extracted teeth | Rated superior to NaOCl in one study. | slideshare.net |

| Tissue Dissolving Capacity | In vitro comparison | Low organic tissue dissolving capability compared to NaOCl. | opendentistryjournal.comopendentistryjournal.com |

| Antimicrobial Efficacy | In vitro microbial sensitivity tests | Demonstrated broad bactericidal action. | researchgate.net |

| Conflicting Efficacy | SEM on extracted teeth | Some studies showed failure to effectively remove the smear layer. | opendentistryjournal.com |

These research models were crucial in characterizing the properties of BDA as an endodontic irrigant. Despite initial promise, the inconsistent findings regarding its efficacy in smear layer removal and its limited tissue-dissolving power have led to it being largely abandoned in favor of other disinfectants in contemporary endodontic practice. researchgate.netopendentistryjournal.com

Computational and Theoretical Studies

Molecular Docking and Virtual Screening Methodologies

Molecular docking and virtual screening are foundational computational techniques used to predict the preferred orientation of a ligand when bound to a target protein and to screen large libraries of compounds for potential binders. pensoft.net This approach has been instrumental in identifying new potential applications for existing drugs.

In a large-scale drug repurposing study, an extensive virtual screening of 4,193 FDA-approved drugs was conducted against 24 different proteins of the SARS-CoV-2 virus. nih.govplos.org This comprehensive screening utilized molecular docking to evaluate the binding affinity of each drug to the viral proteins. Bisdequalinium (B230980) chloride emerged as a notable candidate from this screening. Specifically, it demonstrated the highest docking score of -10.1 kcal/mol with the accessory protein ORF6, indicating a strong predicted binding affinity. plos.org The objective of such docking simulations is to identify the most stable protein-ligand complex that might occur under physiological conditions by systematically exploring all feasible orientations of the ligand within the protein's active site. pensoft.net

The general methodology for such a screening involves several key steps:

Preparation of Target and Ligand Structures: Three-dimensional structures of the target proteins are obtained and prepared by adding hydrogen atoms and assigning charges. pensoft.net The 3D structure of the ligand, Bisdequalinium chloride, is also prepared for docking.

Grid-Based Docking: A grid box is defined around the active or allosteric site of the target protein to guide the docking algorithm. pensoft.net

Scoring and Ranking: The docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock Vina, generates multiple binding poses and scores them based on a calculated binding energy. plos.orgresearchgate.net Compounds are then ranked according to these scores.

A related study on the similar compound Dequalinium (B1207927) successfully repurposed it as a modulator for the hM2 muscarinic subtype by using structure-based virtual screening, further validating this methodology for this class of bis-cationic compounds. nih.gov

Table 1: Molecular Docking Results for this compound Against a SARS-CoV-2 Target This table is interactive. You can sort and filter the data.

| Compound | Target Protein | Docking Score (kcal/mol) | Screening Context |

|---|---|---|---|

| This compound | SARS-CoV-2 ORF6 | -10.1 | Virtual screening of 4,193 FDA-approved drugs plos.org |

Molecular Dynamics Simulations and Binding Mechanism Elucidation

Following the identification of a potential drug-target interaction through molecular docking, molecular dynamics (MD) simulations are frequently employed to validate the findings and elucidate the binding mechanism in a dynamic environment. nih.gov MD simulations provide detailed information on the physical movements of atoms and molecules over time, offering insights into the stability of the protein-ligand complex. nih.govtanaffosjournal.ir

While specific MD simulation studies focused solely on the this compound-ORF6 complex are not detailed in the available literature, the standard application of this technique would be crucial for several reasons:

Stability Assessment: MD simulations can verify whether the binding pose predicted by docking is stable over a simulated period (typically nanoseconds to microseconds). nih.govmdpi.comnih.gov The root mean square deviation (RMSD) of the complex is monitored to ensure it reaches an equilibrium state. nih.gov

Interaction Analysis: These simulations allow for a detailed analysis of the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex, revealing which specific amino acid residues are key to the binding. rsc.org

Conformational Changes: Proteins are dynamic entities. MD simulations can reveal how the protein's conformation might change upon ligand binding and how these changes affect the binding pocket. uu.nl

Binding Free Energy Calculation: Advanced calculations, such as MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can be performed on MD trajectories to provide a more accurate estimate of the binding free energy, which corroborates the initial docking scores. nih.gov

In essence, MD simulations serve as a computational microscope, providing a dynamic picture that refines and validates the static snapshot offered by molecular docking, which is a critical step in guiding further experimental validation. nih.govtanaffosjournal.ir

Polypharmacology and Network Pharmacology Analysis

Polypharmacology is the concept that a single drug can interact with multiple targets, a property that can be advantageous, especially in complex diseases like viral infections where targeting multiple viral or host proteins can be more effective and reduce the likelihood of drug resistance. plos.orgnih.gov

In the context of the large-scale screening against SARS-CoV-2 proteins, this compound was identified as a multi-targeting drug. nih.govresearchgate.netscienceopen.com The analysis revealed that out of 162 top-scoring drugs, this compound was one of a handful of compounds that showed interaction with five different SARS-CoV-2 targets. plos.org This multi-targeting profile suggests a potential for broader antiviral activity.

Network pharmacology approaches were then employed to understand the larger biological context of these interactions. nih.govplos.org This involves:

Identifying Drug-Target Interactions: As established by the polypharmacology analysis.

Constructing Networks: Building interaction networks between the drug, its protein targets, and associated genes.

Pathway Analysis: Performing gene enrichment and KEGG pathway analysis on the genes related to the multi-target drugs. This helps to identify the biological pathways that might be modulated by the drug. plos.org

For the multi-targeting drugs identified, including this compound, this analysis provided insights into targetable genes and biological pathways involved in SARS-CoV-2 infection, supporting the rationale for its repurposing. nih.govplos.org

Table 2: Polypharmacological Profile of this compound in SARS-CoV-2 Study This table is interactive. You can sort and filter the data.

| Compound | Number of Predicted Targets | Study Context | Implication |

|---|---|---|---|

| This compound | ~5 | Polypharmacology analysis against 24 SARS-CoV-2 proteins plos.org | Identified as a multi-targeting agent nih.govresearchgate.netscienceopen.com |

In Silico Drug Repurposing and Target Identification

In silico drug repurposing is a strategy to identify new therapeutic uses for existing, approved drugs, which can significantly shorten the timeline and reduce the costs of drug development. nih.gov Computational methods are at the forefront of this approach, enabling the rapid screening of thousands of known drugs against new disease targets. nih.gov

The identification of this compound as a potential anti-SARS-CoV-2 agent is a direct outcome of an in silico drug repurposing workflow. plos.org Originally indicated for use in bacterial infections, its potential to bind to multiple SARS-CoV-2 proteins was discovered through a comprehensive virtual screening campaign. nih.govplos.org

The process of target identification for this compound in this new context involved screening it against a wide array of 24 viral proteins, including non-structural proteins (NSPs), structural proteins, and accessory proteins. plos.orgnih.gov This unbiased, large-scale approach led to the identification of several potential targets, with the accessory protein ORF6 showing the most promising binding affinity in docking studies. plos.org Such computational studies provide a strong hypothesis for subsequent experimental validation, demonstrating the power of in silico methods to bridge the gap between known drugs and new therapeutic targets. nih.gov

Quantitative Structure-Activity/Selectivity Relationship (QSAR/QSPR) Analyses

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. researchgate.net The fundamental principle is that the activity of a substance is a function of its molecular structure.

A typical QSAR/QSPR study involves these stages:

Data Set Selection: A set of compounds with known activities or properties is collected.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. researchgate.net

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity. e-bookshelf.de

Validation: The model's predictive power is rigorously tested to ensure it is robust and not a result of a chance correlation. researchgate.net

While specific QSAR/QSPR studies focusing on this compound were not identified in the search, this methodology is highly relevant. A QSAR model could be developed for a series of bis-quaternary ammonium (B1175870) compounds, including this compound, to understand the structural features that are most important for their antibacterial or potential antiviral activity. For example, such a model could explore how variations in the linker chain length or the aromatic ring substitutions affect binding affinity to a target like ORF6. This would provide a rational basis for designing new, more potent, or selective analogs.

Analytical Methodologies for Research and Purity Assessment

Spectrophotometric and Spectroscopic Techniques

Spectrophotometry offers a reliable and accessible method for the quantification of bisdequalinium (B230980) chloride.

UV-Visible Spectrophotometry: A common approach involves the formation of a colored complex with an anionic dye, which can then be measured. For instance, a complex can be formed between bisdequalinium chloride and picric acid at a pH range of 5-9. pillbuys.com This yellow complex is extractable into 1,2-dichloroethane (B1671644) and exhibits maximum absorbance at 342 nm, allowing for its spectrophotometric determination. pillbuys.com Another direct ultraviolet (UV) absorption method is applicable for certain formulations, measuring the absorbance at 326 nm. pillbuys.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation and purity assessment of this compound. It has been successfully used to identify impurities in commercial samples, such as 4-amino-1-(10-4'-quinaldinylaminodecyl)quinaldinium chloride. nih.gov The NMR technique serves as a rapid method for both the recognition and quantification of such impurities. nih.gov

Chromatographic Separation Methods (e.g., HPLC, GC, Ion Chromatography)

Chromatographic techniques are indispensable for the separation and quantification of this compound and its related compounds.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis of this compound. A study detailed an RP-HPLC method for quantifying kinetin (B1673648) riboside in this compound-based vesicles (DQAsomes). researchgate.net This method utilized a C18 column with a gradient mobile phase of potassium phosphate (B84403) buffer and methanol, with detection at 310 nm for dequalinium (B1207927) chloride. researchgate.net Another HPLC method for determining benzalkonium chloride, a related quaternary ammonium (B1175870) compound, employed a cyano column with a mobile phase of acetonitrile (B52724) and sodium acetate (B1210297) buffer. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simple and effective technique for the identification of this compound and the detection of related compounds. pillbuys.com It can be used as a preliminary screening method before more quantitative analyses.

Mass Spectrometry Applications in Research

Mass spectrometry (MS), often coupled with chromatographic techniques, provides high sensitivity and specificity for the analysis of this compound.

LC-MS: The coupling of liquid chromatography with mass spectrometry allows for the separation and identification of this compound and its impurities with a high degree of confidence. While specific LC-MS applications for this compound are not extensively detailed in the provided results, the use of MS for related compounds is well-established. researchgate.net

Fast Atom Bombardment (FAB) Mass Spectrometry: This technique has been used for the analysis of other quaternary ammonium compounds like benzalkonium chloride, allowing for the direct and specific determination of its content. nih.gov

Electrochemical and Capillary Electrophoresis Techniques

Electrochemical methods and capillary electrophoresis offer alternative and often rapid analytical solutions.

Capillary Electrophoresis (CE): CE, specifically capillary zone electrophoresis, has been successfully applied to the determination of this compound in lozenges. nih.gov This method is noted for its speed, with analytes migrating in less than 5 minutes, and its ability to resolve related impurities. nih.gov The quantitative performance of CE is comparable to HPLC, offering a potentially more efficient analytical approach. nih.gov

Purity Evaluation and Characterization for Research Materials (e.g., using IC-CD, LC-UV, KF, HS-GC/MS, TGA, q-NMR)

A comprehensive purity evaluation of research-grade this compound involves a combination of analytical techniques to assess its identity, strength, and the presence of any impurities.

Combined Techniques: A thorough characterization would typically involve a suite of methods. For instance, HPLC or LC-UV for the primary assay and quantification of impurities, Karl Fischer (KF) titration for water content, headspace gas chromatography-mass spectrometry (HS-GC/MS) for residual solvents, thermogravimetric analysis (TGA) for thermal stability and non-volatile impurities, and quantitative NMR (q-NMR) for an accurate purity assessment against a certified reference standard. nih.gov Ion chromatography with conductivity detection (IC-CD) could be employed for the analysis of the chloride counter-ion.

Enzyme-Based Analytical Assays (e.g., Cholinesterase Inhibition for Quantification)

Enzyme-based assays provide a functional approach to the quantification of certain compounds.

Cholinesterase Inhibition Assay: An enzymatic kinetic-spectrophotometric method has been developed for the quantitative determination of dequalinium chloride. researchgate.net This method is based on the principle that dequalinium chloride can inhibit the catalytic activity of cholinesterase. researchgate.net The degree of inhibition can be measured and correlated to the concentration of the compound, offering a sensitive and relatively inexpensive analytical alternative. researchgate.net The limit of quantification for a similar assay for another quaternary ammonium salt was reported to be 17 ng/mL. researchgate.net

Table of Analytical Techniques for this compound

| Technique | Application | Key Parameters/Findings | References |

| UV-Visible Spectrophotometry | Quantification | Complex with picric acid, λmax at 342 nm; Direct UV at 326 nm | pillbuys.com |

| NMR Spectroscopy | Purity assessment, Impurity identification | Identification of 4-amino-1-(10-4'-quinaldinylaminodecyl)quinaldinium chloride | nih.gov |

| HPLC | Quantification, Separation | RP-C18 column, gradient elution, UV detection at 310 nm | researchgate.net |

| Thin-Layer Chromatography | Identification, Impurity detection | Qualitative analysis of related compounds | pillbuys.com |

| Capillary Electrophoresis | Quantification, Impurity profiling | Rapid analysis (< 5 min), resolves related impurities | nih.gov |

| Enzyme-Based Assay | Quantification | Based on cholinesterase inhibition | researchgate.net |

Future Research Directions and Open Questions

Elucidation of Unexplored Molecular Targets and Pathways

The principle of polypharmacology—where a single compound interacts with multiple molecular targets—appears central to the activity of Bisdequalinium (B230980) chloride. While its action on mitochondrial membranes is known, recent studies have begun to uncover a more complex web of interactions. nih.govnih.govdrugbank.com Future research should be directed at comprehensively identifying the full spectrum of its molecular targets to understand its diverse biological effects, including potential anticancer and antiviral properties. nih.govdrugbank.com

Key Research Questions:

Beyond its established targets, what other proteins and cellular pathways does Bisdequalinium chloride modulate?

How does its multi-target profile contribute to its observed anticancer and potential antiviral activities?

Can specific targets be linked to distinct pharmacological outcomes, paving the way for more directed therapeutic applications?

Computational screening studies have already provided tantalizing leads, suggesting this compound may interact with targets as diverse as SARS-CoV-2 viral proteins and human enzymes like histone deacetylases (HDACs). plos.orgnih.govnih.govmdpi.com For instance, a virtual screening against 24 SARS-CoV-2 proteins identified this compound as a multi-targeting agent, with predicted interactions with five of these proteins. plos.org Another in-silico study predicted a high binding affinity for Histone Deacetylase 8 (HDAC8), an enzyme implicated in cancer and neurodegenerative diseases. nih.gov These computational hits require experimental validation to confirm the interactions and elucidate their functional consequences.

Development of Novel Research Probes and Derivatized Compounds

To further investigate the mechanisms of action and cellular fate of this compound, the development of specialized chemical tools is essential. Creating derivatized versions of the molecule can unlock new experimental possibilities. For example, the synthesis of fluorescently-tagged or biotinylated this compound would create powerful research probes. These probes could be used for:

Cellular Imaging: Visualizing the subcellular localization of the compound in real-time.

Affinity Purification: Identifying and isolating binding partners from cell lysates, providing a direct method to discover new molecular targets.

The inherent properties of the related compound, dequalinium (B1207927), as a mitochondria-targeting lipophilic cation have already been exploited to create fluorescent probes and drug delivery systems called DQAsomes. nih.govtandfonline.commdpi.comnih.gov Researchers have successfully synthesized dequalinium-lipid derivatives and used dequalinium-based vesicles (DQAsomes) to deliver aptamer-based sensors and anticancer drugs to mitochondria. tandfonline.commdpi.comsci-hub.st Building on this, similar strategies can be applied to this compound. Given the success in creating derivatives of dequalinium with improved vesicle-forming properties, similar modifications to the this compound structure could enhance its utility as a research tool or delivery vehicle. sci-hub.stresearchgate.net

Integration of Multi-Omics Data in Research

To capture a holistic understanding of the cellular response to this compound, future research must move beyond single-target analyses and embrace a systems-level approach. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to map the global impact of the compound on biological systems. ca.gov

A multi-omics investigation could reveal:

Comprehensive changes in gene expression (transcriptomics) following treatment.

Alterations in protein abundance and post-translational modifications (proteomics).

Shifts in metabolic pathways and key cellular metabolites (metabolomics).

Studies on other quaternary ammonium (B1175870) compounds (QACs) have demonstrated the power of this approach, revealing, for example, that exposure can alter lipid homeostasis and activate specific stress response pathways in bacteria. biorxiv.orgmdpi.com A polypharmacology study that included this compound has already utilized pathway analysis of genes related to its predicted targets as a step in this direction. plos.orgnih.govscienceopen.com A full-scale multi-omics study would provide an unbiased, high-resolution map of the cellular perturbations caused by this compound, helping to identify novel mechanisms of action and potential biomarkers of response.

Advanced Computational Modeling for Mechanism Prediction

Computational methods have already proven invaluable in generating hypotheses about the polypharmacology of this compound. researchgate.net Virtual screening and molecular docking studies have successfully predicted its potential to bind to a wide array of protein targets, from viral components to human enzymes involved in epigenetics. plos.orgmdpi.comnih.govresearchgate.netresearchgate.net

| Study Type | Predicted Target(s) for this compound | Implication | Reference(s) |

| Virtual Screening | Multiple SARS-CoV-2 Proteins | Potential Antiviral Activity | plos.org |

| Virtual Screening | Histone Deacetylase 6 (HDAC6) | Potential role in neurodegenerative diseases | mdpi.com |

| Virtual Screening | Histone Deacetylase 8 (HDAC8) | Potential in cancer and neuropathology | nih.gov |

| Virtual Screening | Histone Deacetylase 1 (HDAC1) | Potential in cancer therapeutics | researchgate.net |

Interactive Data Table: Explore the predicted binding affinities from computational studies.

Future computational work should move towards more dynamic and complex simulations. srce.hrnih.gov Advanced techniques like molecular dynamics (MD) simulations can provide deeper insights into the stability and dynamics of the predicted drug-target interactions over time. nih.gov Combining these sophisticated computational models with experimental validation can create a powerful feedback loop, accelerating the identification and confirmation of new mechanisms of action. researchgate.netnih.gov This integrated approach can help prioritize experimental studies and refine our understanding of how this compound interacts with its targets at an atomic level.

Exploration in Emerging Biological Systems and Models

To bridge the gap between in vitro findings and potential clinical applications, it is crucial to test this compound in more physiologically relevant biological models. Traditional 2D cell culture and animal models, while useful, have limitations. The next frontier of research lies in the use of emerging 3D culture systems. nih.gov

Future Model Systems:

Organoids: These three-dimensional, self-organizing structures mimic the architecture and functionality of human organs. nih.govscienceopen.commdpi.com Testing this compound on cancer organoids derived from patients could offer insights into its anti-cancer efficacy and inform personalized medicine strategies. Similarly, lung or brain organoids could be used to investigate its potential antiviral or neuro-modulatory effects in a human-relevant context. nih.govmdpi.com

Spheroids: 3D aggregates of cells that can model the microenvironment of a tumor more accurately than 2D cultures.

Complex Co-cultures: Systems that include multiple cell types (e.g., cancer cells and immune cells) to study intercellular interactions.

These advanced models can provide critical information on drug penetration, efficacy, and mechanism in a setting that better reflects human tissue complexity. nih.gov Exploring this compound in these systems will be a vital step in validating its therapeutic potential for diseases beyond topical infections.

Q & A

Q. Which databases provide reliable pharmacological data on this compound for hypothesis generation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.